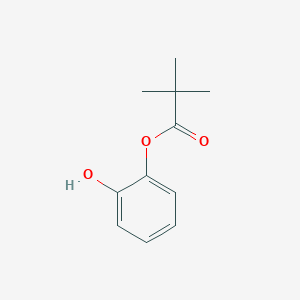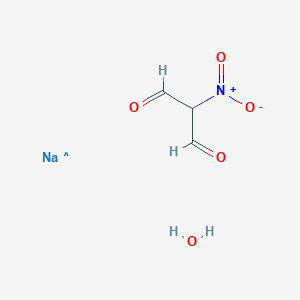
2-Hydroxyphenyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyphenyl 2,2-dimethylpropanoate is a derivative of 1,2-benzenediol, also known as catechol This compound is characterized by the presence of a pivaloyl group (a tert-butyl carbonyl group) attached to one of the hydroxyl groups of catechol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl 2,2-dimethylpropanoate typically involves the esterification of 1,2-benzenediol with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve cooling the reaction mixture to 0°C to control the exothermic nature of the reaction and then allowing it to warm to room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The crude product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
2-Hydroxyphenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to catechol.
Substitution: The pivaloyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts to facilitate the exchange of the pivaloyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol and its derivatives.
Substitution: Various substituted catechols depending on the reagents used.
科学研究应用
2-Hydroxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Hydroxyphenyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The pivaloyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions. These interactions can disrupt normal cellular processes, leading to various biological effects .
相似化合物的比较
2-Hydroxyphenyl 2,2-dimethylpropanoate can be compared with other benzenediol derivatives:
Catechol (1,2-Benzenediol): The parent compound, which lacks the pivaloyl group and has different reactivity and solubility properties.
Resorcinol (1,3-Benzenediol): An isomer with hydroxyl groups in the meta position, leading to different chemical behavior.
Hydroquinone (1,4-Benzenediol): Another isomer with hydroxyl groups in the para position, used in different industrial applications.
The uniqueness of this compound lies in the presence of the pivaloyl group, which imparts distinct chemical properties and enhances its utility in various applications.
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
(2-hydroxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)10(13)14-9-7-5-4-6-8(9)12/h4-7,12H,1-3H3 |
InChI 键 |
XAYGDRSDGBQVSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-[4-(Dimethylamino)benzylidene]bis(phenylacetamide)](/img/structure/B8621803.png)

![1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8621823.png)
![1,3-Propanediol, 2-[(2-amino-6-chloro-9H-purin-9-yl)methoxy]-](/img/structure/B8621831.png)





![3-(2-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B8621898.png)


![(6-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester](/img/structure/B8621919.png)
